C22H30N4O5S2
Description
Contextualization within Modern Chemical Biology Research
Modern chemical biology seeks to understand and manipulate biological systems using chemical tools. Compounds with the formula C22H30N4O5S2 are prime examples of such tools. Their multifaceted structures, often incorporating quinoline (B57606), pyrazole (B372694), and sulfonamide groups, make them attractive candidates for targeting specific biological pathways. For instance, research has shown that quinoline-sulfonamide derivatives can act as multi-targeting agents, with potential applications in neurodegenerative diseases by inhibiting enzymes like monoamine oxidases and cholinesterases. rsc.org Similarly, pyrazole hybrids are being investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov The study of these this compound compounds thus contributes to the broader goals of chemical biology by providing novel molecular probes and potential therapeutic leads.
Significance of Piperazine-Based Scaffolds in Molecular Design
The piperazine (B1678402) ring is a recurring and significant structural feature in many compounds with the this compound formula. This six-membered heterocyclic ring containing two nitrogen atoms is considered a "privileged scaffold" in medicinal chemistry. researchgate.net Its prevalence is due to a combination of favorable properties. The piperazine moiety can improve the pharmacokinetic properties of a drug molecule, such as its solubility and basicity. researchgate.net Furthermore, its chemical reactivity allows it to serve as a versatile linker, connecting different pharmacophores within a single molecule to create hybrid compounds with enhanced or novel biological activities. researchgate.net The flexible yet stable conformation of the piperazine ring also allows for optimal spatial arrangement of functional groups, facilitating strong interactions with biological targets. thieme-connect.com Over 100 FDA-approved drugs contain a piperazine moiety, underscoring its importance in drug discovery. researchgate.net
Historical Development of Research on this compound Analogs
The research into this compound analogs is built upon a rich history of discoveries related to their core components: quinoline, pyrazole, and sulfonamide.
The journey of quinoline derivatives in medicine began with the isolation of quinine (B1679958) from cinchona bark, a discovery that revolutionized the treatment of malaria. rsc.org The first synthesis of quinoline was achieved in 1834. rsc.org Since then, the quinoline scaffold has been incorporated into a wide array of drugs with diverse activities, including antibacterial and anticancer agents. rsc.orgbohrium.com The development of quinoline-sulfonamides is a more recent advancement, driven by the desire to create hybrid molecules with multi-target activities. rsc.orgbenthamdirect.com
Pyrazole , a five-membered aromatic heterocycle, was first synthesized in 1883. mdpi.com Its derivatives have since become a cornerstone of medicinal chemistry, leading to the development of drugs for inflammation, pain, and neurological disorders. nih.gov The exploration of pyrazole hybrids, which combine the pyrazole nucleus with other pharmacologically active scaffolds, has gained significant momentum in recent years, with researchers focusing on their potential in treating complex diseases like cancer. researchgate.netnih.gov
The era of sulfonamide drugs began with the discovery of Prontosil in the 1930s, the first commercially available antibacterial agent. nih.gov This discovery opened up a new chapter in medicine and led to the development of a large class of antimicrobial drugs. nih.gov The sulfonamide group's ability to mimic the p-aminobenzoic acid (PABA) molecule, essential for bacterial growth, was a key breakthrough. More recently, the sulfonamide functional group has been explored for a much broader range of therapeutic applications beyond its antimicrobial properties.
Overview of the Academic Research Focus on this compound and Related Compounds
Current academic research on this compound and its analogs is vibrant and multidisciplinary, spanning synthetic organic chemistry, medicinal chemistry, and chemical biology. A primary focus is the design and synthesis of novel derivatives with improved potency and selectivity for specific biological targets. For example, recent studies on quinoline-8-sulfonamides have explored their potential as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. mdpi.comnih.gov
Another significant area of research is the investigation of the multitargeting capabilities of these compounds. The complex structures of this compound analogs allow them to interact with multiple biological pathways simultaneously, which could be advantageous for treating multifactorial diseases like cancer and neurodegenerative disorders. rsc.org
Furthermore, computational studies, including molecular docking and dynamics, are increasingly being used to predict the binding modes of these compounds with their target proteins, guiding the design of more effective analogs. nih.gov The photophysical properties of some quinoline-sulfonamide derivatives are also being investigated for their potential use as fluorescent probes and sensors in biological research. researchgate.net The broad spectrum of biological activities reported for these compounds, including antiviral and antiparasitic effects, ensures that they will remain a fertile ground for academic research for the foreseeable future.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H30N4O5S2 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-[(2S)-3-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C22H30N4O5S2/c1-4-15(2)19(21(28)25-22-23-11-13-32-22)24-20(27)16-6-5-12-26(14-16)33(29,30)18-9-7-17(31-3)8-10-18/h7-11,13,15-16,19H,4-6,12,14H2,1-3H3,(H,24,27)(H,23,25,28)/t15?,16?,19-/m0/s1 |
InChI Key |
MMEKXAOIGMUOLB-RJYAGPCLSA-N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)NC1=NC=CS1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCC(C)C(C(=O)NC1=NC=CS1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for C22h30n4o5s2 and Its Derivatives
Retrosynthetic Analysis of the C22H30N4O5S2 Core Structure
A logical retrosynthetic analysis of 2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-N-[4-(dimethylsulfamoyl)phenyl]acetamide suggests a convergent synthetic strategy. The molecule can be disconnected at the amide bond and the two C-N bonds of the piperazine (B1678402) ring, leading to three primary building blocks:
Fragment A: 3,4-dimethylbenzenesulfonyl chloride
Fragment B: Piperazine
Fragment C: 2-chloro-N-(4-(dimethylsulfamoyl)phenyl)acetamide
This disconnection strategy is illustrated in the following scheme:
The forward synthesis would then involve the sequential reaction of these fragments. A plausible synthetic route would begin with the monosulfonylation of piperazine with 3,4-dimethylbenzenesulfonyl chloride to yield 1-(3,4-dimethylphenyl)sulfonylpiperazine. This intermediate would then be N-alkylated with 2-chloro-N-(4-(dimethylsulfamoyl)phenyl)acetamide to afford the final target molecule. This approach allows for the controlled and stepwise construction of the complex structure, minimizing the formation of undesired side products.
Comprehensive Review of Synthetic Pathways for Piperazine Functionalization
The piperazine ring is a common scaffold in medicinal chemistry, and its functionalization has been extensively studied. The synthesis of the target molecule relies heavily on the selective functionalization of the two nitrogen atoms within the piperazine core.
Strategies for Differential Aminopiperazine Functionalization
The key challenge in the synthesis of asymmetrically substituted piperazines, such as the target molecule, is the selective functionalization of the two nitrogen atoms. Several strategies can be employed to achieve this:
Use of a Large Excess of Piperazine: Reacting the sulfonyl chloride with a large excess of piperazine can favor the formation of the mono-substituted product, 1-(3,4-dimethylphenyl)sulfonylpiperazine. The unreacted piperazine can then be removed by extraction or distillation.
Boc Protection Strategy: A more controlled approach involves the use of a protecting group. For instance, mono-Boc-piperazine can be reacted with 3,4-dimethylbenzenesulfonyl chloride. Subsequent deprotection of the Boc group under acidic conditions would yield the desired monosulfonylated piperazine, ready for the next reaction step.
Flow Chemistry: Continuous flow reactors can offer precise control over reaction conditions such as stoichiometry and temperature, which can be optimized to favor mono-substitution.
The choice of strategy depends on factors such as scale, cost, and desired purity of the intermediate.
Alkylation and Acylation Reactions in Piperazine Ring Synthesis
Once the mono-sulfonylated piperazine is obtained, the second nitrogen atom can be functionalized via alkylation or acylation. In the proposed synthesis of the target molecule, an N-alkylation reaction is employed.
The reaction of 1-(3,4-dimethylphenyl)sulfonylpiperazine with 2-chloro-N-(4-(dimethylsulfamoyl)phenyl)acetamide is a classic nucleophilic substitution reaction. The secondary amine of the piperazine acts as the nucleophile, displacing the chloride from the chloroacetamide derivative. This reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrochloric acid formed during the reaction. A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is commonly used to facilitate the reaction.
The table below summarizes typical conditions for the N-alkylation of piperazines.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-chloro-N-phenylacetamide | K2CO3, KI | Acetonitrile | Reflux | Variable |
| Chloroacetyl chloride | Triethylamine | Dichloromethane | 0 to RT | Good |
Derivatization Strategies for Aromatic and Aliphatic Moieties of this compound
The modular nature of the proposed synthesis allows for the introduction of a wide variety of substituents on both the aromatic rings and the aliphatic linker. This flexibility is crucial for structure-activity relationship (SAR) studies in drug discovery.
Varied Aromatic Substitutions and Their Synthetic Routes
The synthesis of derivatives with different substituents on the aromatic rings requires access to a range of substituted benzenesulfonyl chlorides and anilines.
Synthesis of Substituted Benzenesulfonyl Chlorides:
Substituted benzenesulfonyl chlorides can be prepared through several methods:
Chlorosulfonation of Substituted Benzenes: This is a direct method where a substituted benzene (B151609) is treated with chlorosulfonic acid. The position of the sulfonyl chloride group is directed by the existing substituents on the ring.
From Substituted Anilines via Diazotization: Substituted anilines can be converted to the corresponding diazonium salts, which are then reacted with sulfur dioxide in the presence of a copper(I) catalyst (the Sandmeyer reaction) to yield the sulfonyl chloride.
The following table provides examples of commercially available or readily synthesizable substituted benzenesulfonyl chlorides that could be used to generate derivatives of the target molecule.
| Substituent(s) | Precursor | Synthetic Method |
| 3,4-dichloro | 1,2-dichlorobenzene | Chlorosulfonation |
| 4-methoxy | Anisole | Chlorosulfonation |
| 3-trifluoromethyl | 3-(Trifluoromethyl)aniline | Diazotization, Sandmeyer reaction |
| 4-nitro | Nitrobenzene | Chlorosulfonation |
Synthesis of Substituted 4-(Dimethylsulfamoyl)anilines:
The synthesis of the other aromatic fragment, 2-chloro-N-(4-(dimethylsulfamoyl)phenyl)acetamide, starts from a substituted 4-aminobenzenesulfonamide. The N,N-dimethylsulfamoyl group can be introduced by reacting 4-nitrobenzenesulfonyl chloride with dimethylamine, followed by reduction of the nitro group to an amine. The resulting aniline can then be acylated with chloroacetyl chloride.
Variations in the aniline precursor allow for the introduction of diverse substituents on this aromatic ring.
| Substituent on Aniline Ring | Precursor for Aniline Synthesis |
| 2-methyl | 2-Methyl-4-nitroaniline |
| 3-chloro | 3-Chloro-4-nitroaniline |
| 2,6-difluoro | 2,6-Difluoro-4-nitroaniline |
Linker Chain Elongation and Shortening Methodologies
The length and nature of the linker connecting the piperazine core to the N-phenylacetamide moiety can significantly influence the biological activity of the molecule.
Linker Elongation:
To synthesize a derivative with a longer, propanamide linker, the synthetic strategy would be modified. Instead of using chloroacetyl chloride to acylate the aniline precursor, one could use 3-chloropropionyl chloride. The resulting 3-chloro-N-(4-(dimethylsulfamoyl)phenyl)propanamide would then be reacted with 1-(3,4-dimethylphenyl)sulfonylpiperazine to yield the elongated analogue.
Linker Shortening:
Synthesizing a derivative with a shorter, glycinamide-type linker is more complex. One possible approach would involve the synthesis of 1-(4-(3,4-dimethylphenyl)sulfonyl)piperazin-2-one. This lactam could then be coupled with 4-(dimethylsulfamoyl)aniline using standard peptide coupling reagents, such as HATU or HOBt/EDC, to form the desired amide bond, effectively shortening the linker.
The following table outlines the general strategies for modifying the linker length.
| Desired Linker | Key Reagent/Intermediate | Reaction Type |
| Propanamide (elongated) | 3-chloropropionyl chloride | Acylation, Nucleophilic substitution |
| Glycinamide (shortened) | 1-(arylsulfonyl)piperazin-2-one | Amide coupling |
Asymmetrical Derivative Synthesis Approaches
The synthesis of asymmetrical derivatives of this compound, where different substituents are introduced on the piperazine ring or its appendages, presents a significant challenge due to the potential for the formation of undesired symmetrical byproducts. nih.gov To circumvent this, several strategies can be employed. One common approach involves the use of protecting groups to selectively block one of the reactive sites on the piperazine nitrogen atoms, allowing for sequential functionalization.
Another powerful technique is the direct diastereoselective α-C–H lithiation of N-Boc protected piperazines. mdpi.com This method utilizes reagents like s-BuLi in combination with a chiral ligand such as (-)-sparteine or a (+)-sparteine surrogate to achieve asymmetric functionalization at the carbon atom adjacent to the nitrogen. mdpi.com The choice of electrophile and the nature of other substituents on the piperazine ring can influence the diastereoselectivity of the reaction. mdpi.com This approach provides a direct route to α-functionalized piperazine derivatives with good levels of diastereocontrol. mdpi.com
Furthermore, photoredox catalysis has emerged as a versatile tool for the synthesis of asymmetrically substituted piperazines. mdpi.com For instance, the CarboxyLic Amine Protocol (CLAP) involves the decarboxylative cyclization of an amino-acid-derived diamine with various aldehydes, facilitated by an iridium-based photoredox catalyst. mdpi.com This method generates an α-aminyl radical that cyclizes with an intermediate imine, leading to the formation of C2-substituted piperazines. mdpi.com
Catalytic Systems and Reaction Condition Optimization in this compound Synthesis
Catalytic systems are fundamental to the efficient and selective synthesis of complex molecules like this compound, with nearly 90% of chemical products being produced through catalytic processes. semanticscholar.org The choice of catalyst and the optimization of reaction conditions are critical for maximizing yield, minimizing byproducts, and controlling stereochemistry.
In the context of piperazine synthesis, both homogeneous and heterogeneous catalysts find application. Heterogeneous catalysts are often favored due to their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling. bue.edu.egnanomaterchem.com For instance, metal ions supported on a polymeric resin can catalyze the synthesis of monosubstituted piperazine derivatives, shortening reaction times and allowing for easy catalyst removal. nih.gov The use of microwave irradiation in conjunction with such catalytic systems can further accelerate the reaction, leading to comparable yields in significantly shorter times. nih.gov
Reaction condition optimization involves a systematic study of parameters such as solvent, temperature, pressure, and catalyst loading. For example, in the synthesis of indoquinoline derivatives using a Fe3O4@SiO2-Ag nanocatalyst, it was found that polar solvents were more efficient than non-polar ones, and increasing the catalyst amount up to a certain point improved the reaction efficiency. nanomaterchem.com The stability of the catalyst under reaction conditions is also a crucial factor for its practical application. semanticscholar.org
The following table summarizes the impact of various parameters on catalytic reactions relevant to the synthesis of this compound and its derivatives:
| Parameter | Effect on Reaction | Example |
| Catalyst Type | Influences activity, selectivity, and reaction mechanism. | Use of a P-chiral monophosphine ligand in Ni-catalyzed reductive cyclization for high enantioselectivity. chemrxiv.org |
| Solvent | Affects solubility of reactants, catalyst stability, and reaction rate. | Polar solvents showing higher efficiency in the synthesis of indoquinoline derivatives. nanomaterchem.com |
| Temperature | Impacts reaction rate and selectivity. | Microwave heating used to accelerate the synthesis of monosubstituted piperazines. nih.govbue.edu.eg |
| Catalyst Loading | Affects reaction rate and cost-effectiveness. | Increasing catalyst amount improved reaction efficiency up to a certain point in indoquinoline synthesis. nanomaterchem.com |
| Promoters | Can enhance catalytic activity and stability. | Potassium promoter improves the stability of Ni/MnOx catalysts. semanticscholar.org |
Stereoselective Synthesis Approaches for Chiral Analogs (if applicable to this compound derivatives)
Given the structural complexity of this compound, it is highly probable that its derivatives could possess chiral centers, making stereoselective synthesis a critical aspect of their preparation. Asymmetric synthesis aims to produce a single enantiomer of the final product. ethz.ch Several key strategies are employed to achieve this:
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or sugars, to introduce at least one stereocenter into the target molecule. ethz.ch
Chiral Auxiliaries: An enantiopure group is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. ethz.ch This auxiliary is later removed and can often be recycled. ethz.ch
Enantioselective Catalysis: A chiral catalyst is used in substoichiometric amounts to favor the formation of one enantiomer over the other. ethz.ch This is a highly efficient method as a small amount of the chiral catalyst can generate a large quantity of the desired enantiomer.
For instance, in the synthesis of chiral chromans, a nickel-catalyzed asymmetric reductive cyclization using a P-chiral monophosphine ligand ((R)-AntPhos) was employed to generate tertiary allylic siloxanes with excellent yields and enantioselectivities. chemrxiv.org Similarly, the stereoselective synthesis of axially chiral bis-1-arylisochromans was achieved through a diastereoselective Suzuki-Miyaura biaryl coupling reaction followed by oxa-Pictet-Spengler cyclizations. mdpi.com
The following table outlines various stereoselective synthesis strategies:
| Strategy | Description | Key Feature |
| Chiral Pool Synthesis | Utilizes enantiopure starting materials from natural sources. | At least one stereocenter is derived from the starting material. ethz.ch |
| Chiral Auxiliaries | A temporary enantiopure group directs stereochemistry. | The auxiliary is removed after the reaction. ethz.ch |
| Enantioselective Catalysis | A chiral catalyst favors the formation of one enantiomer. | Substoichiometric amounts of the catalyst are used. ethz.ch |
| Diastereoselective Reactions | Creates a new stereocenter with a specific configuration relative to existing stereocenters. | The stereochemical outcome is controlled by the existing chirality in the molecule. |
Advanced Purification and Isolation Techniques for Complex Piperazine Derivatives
The synthesis of complex piperazine derivatives like this compound often results in mixtures containing the desired product along with unreacted starting materials, byproducts, and stereoisomers. google.comuniba.sk Therefore, advanced purification and isolation techniques are essential to obtain the target compound with high purity.
Chromatographic methods are among the most powerful tools for the purification of pharmaceutical compounds. jocpr.com High-Performance Liquid Chromatography (HPLC) is widely used for its high resolution and ability to separate complex mixtures. jocpr.com For chiral separations, chiral preparative HPLC is employed to isolate individual stereoisomers. mdpi.comnih.gov Supercritical Fluid Chromatography (SFC) offers an alternative with advantages in terms of speed and reduced solvent consumption. jocpr.com
Besides chromatography, other techniques are also utilized:
Crystallization: This is a common method for purifying solid compounds. google.com By carefully selecting the solvent and controlling the crystallization conditions, it is possible to obtain highly pure crystalline material.
Solvent Extraction: This technique is used to separate compounds based on their differential solubility in two immiscible liquid phases. google.com
Solid-Phase Extraction (SPE): SPE is a versatile method for sample cleanup and concentration, where the target compound is selectively adsorbed onto a solid sorbent and then eluted with an appropriate solvent. jocpr.com
Membrane Filtration: This technique separates molecules based on size and is particularly useful for the purification of larger molecules like proteins and peptides, but can also be applied to smaller molecules in certain contexts. jocpr.com
The choice of purification method depends on the properties of the target compound and the impurities present in the mixture. uniba.sk In many cases, a combination of these techniques is necessary to achieve the desired level of purity. uniba.skjocpr.com
The following table provides an overview of advanced purification techniques:
| Technique | Principle of Separation | Applications |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and a mobile phase. jocpr.com | High-resolution separation of complex mixtures, chiral separations. mdpi.comjocpr.comnih.gov |
| Supercritical Fluid Chromatography (SFC) | Partitioning using a supercritical fluid as the mobile phase. jocpr.com | Rapid purification with reduced organic solvent usage. jocpr.com |
| Crystallization | Difference in solubility between the desired compound and impurities. google.com | Purification of solid compounds. |
| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent. jocpr.com | Sample cleanup and concentration. |
| Membrane Filtration | Size exclusion. jocpr.com | Purification of macromolecules, buffer exchange. |
Computational Chemistry and Molecular Modeling of C22h30n4o5s2
Structure-Based Virtual Screening Methodologies Applied to C22H30N4O5S2 Lead Discovery
Structure-based virtual screening (SBVS) is a computational strategy that leverages the three-dimensional structure of a biological target, such as HIV-1 protease, to identify potential drug candidates from large compound libraries. frontiersin.orgpensoft.net This method computationally "docks" library compounds into the target's binding site to predict their binding affinity and pose, thereby filtering for the most promising molecules for further testing. frontiersin.org
In the context of HIV-1 protease, SBVS has been instrumental in identifying novel inhibitors. nih.gov The process involves using docking algorithms to calculate the probability of a ligand binding to the target. nih.gov High-affinity ligands identified through this screening are then designated as potential inhibitors. nih.gov For instance, virtual screening of databases like the National Cancer Institute (NCI) and Maybridge has been performed using pharmacophore models derived from known inhibitors to find new, structurally diverse compounds with potential anti-HIV activity. up.ac.zaplos.orgnih.gov This approach successfully identified several potent lead molecules, validating the power of virtual screening to discover new scaffolds for HIV-protease inhibitors. up.ac.za
Molecular Docking Simulations of this compound and its Analogs with Biological Targets
Molecular docking is a primary tool used to predict the preferred orientation of a molecule when bound to a target, forming a stable complex. nih.govpensoft.net Extensive docking studies have been performed on Darunavir and its analogs to understand their interaction with the HIV-1 protease active site. nih.govresearchgate.net These simulations are critical for explaining its high potency and the high genetic barrier to the development of viral resistance. uzh.ch
Recent studies have explored the binding of Darunavir not only to the mature dimeric HIV-1 protease but also to its monomeric form, suggesting that DRV may inhibit the enzyme's dimerization—a critical step in its function. nih.govuzh.ch All-atom molecular dynamics (MD) simulations, often running for microseconds, have been used to validate docking poses and explore the stability of the drug-protein complex. nih.govuzh.ch These simulations confirm that Darunavir establishes stable and favorable interactions within the binding pocket. uzh.ch
The efficacy of Darunavir is attributed to its robust interactions with the active site of HIV-1 protease. Molecular docking and subsequent MD simulations reveal that the binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. uzh.chacs.org
The bis-tetrahydrofuran (bis-THF) moiety of Darunavir is a key structural feature that forms extensive van der Waals contacts with the hydrophobic residues in the S2 and S2' subsites of the protease. uzh.ch Explicit solvent MD simulations have shown that Darunavir's binding to the monomeric form of HIV-1 protease is stabilized by interactions with hydrophobic residues including Ile32, Ile47, Ile50, Ile54, Pro79, Val82, and Ile84. uzh.ch
In studies involving Darunavir derivatives, specific interactions have been pinpointed. For example, docking of one analog, 50#, into the SARS-CoV-2 3CL protease showed it formed a key hydrogen bond with residue E166, which is crucial for dimerization, and another with the active site residue Q192. mdpi.com The table below summarizes key interacting residues identified in docking studies of Darunavir and its analogs with protease targets.
| Compound | Target Protease | Key Interacting Residues | Interaction Type | Reference |
| Darunavir | HIV-1 Protease (monomer) | Ile32, Ile47, Ile50, Ile54, Pro79, Val82, Ile84 | Hydrophobic | uzh.ch |
| Darunavir | WT HIV-1 Protease | I50, I84' | Hydrophobic | nih.gov |
| Analog 5ae | WT HIV-1 Protease | I50, I50' | Hydrophobic | acs.org |
| Analog 29# | SARS-CoV-2 3CLpro | T190, Q189 | Hydrogen Bond | mdpi.com |
| Analog 50# | SARS-CoV-2 3CLpro | E166, Q192 | Hydrogen Bond | mdpi.com |
Scoring functions are mathematical models used in docking programs to estimate the binding affinity between a ligand and a protein. pensoft.netacs.org The calculated binding energy (often in kcal/mol) helps rank different compounds, with lower (more negative) values indicating stronger binding. acs.org
In various docking studies, Darunavir and its analogs have been evaluated using different scoring functions. For instance, in a study docking DRV against the SARS-CoV-2 3CL protease, AutoDock Vina calculated a binding energy of -7.1 kcal/mol. mdpi.com In another study, the Libdock score for Darunavir with a coronavirus protease (CEP_C30) was 149.404. biorxiv.org More advanced methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) are also used to calculate binding free energy from MD simulation snapshots, providing a more refined affinity prediction. acs.org A recent study calculated the ΔGbind for Darunavir with wild-type HIV-1 protease to be -15.9 ± 1.0 kcal/mol. acs.org
The table below presents a compilation of binding affinity scores for Darunavir and its derivatives from various computational studies.
| Compound | Target | Docking Program/Method | Predicted Binding Affinity | Reference |
| Darunavir | SARS-CoV-2 3CLpro | AutoDock Vina | -7.1 kcal/mol | mdpi.com |
| Analog 29# | SARS-CoV-2 3CLpro | AutoDock Vina | -7.8 kcal/mol | mdpi.com |
| Analog 50# | SARS-CoV-2 3CLpro | AutoDock Vina | -7.6 kcal/mol | mdpi.com |
| Darunavir | Coronavirus Protease (CEP_C30) | Libdock | 149.404 (Libdock Score) | biorxiv.org |
| Darunavir | WT HIV-1 Protease | MM/GBSA | -15.9 ± 1.0 kcal/mol | acs.org |
| Analog 5ae | WT HIV-1 Protease | MM/GBSA | -18.5 ± 0.6 kcal/mol | acs.org |
Pharmacophore Modeling and Elucidation for this compound Derivatives
Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to exert a specific biological effect. up.ac.zabepls.com This "pharmacophore" acts as a 3D query to screen databases for novel molecules that possess the required features, even if their chemical skeletons are different. bepls.com
For HIV-1 protease inhibitors, both ligand-based and structure-based pharmacophore models have been developed. plos.orgnih.gov Ligand-based models are generated from a set of known active molecules, while structure-based models are derived from the crystal structure of the target protein complexed with a ligand. plos.orgnih.gov The combination of both approaches provides a synergistic advantage, leading to more robust and predictive models. nih.gov
Studies on HIV-1 protease inhibitors have successfully identified the critical pharmacophoric features required for potent inhibition. A highly predictive ligand-based model, developed from a training set of 33 inhibitors, consisted of four key features: two hydrogen bond acceptors and two hydrophobic groups. plos.orgnih.gov
A complementary structure-based model, derived from the HIV-1 protease active site, identified a five-feature pharmacophore: one hydrogen bond donor (HBD), two hydrogen bond acceptors (HBA), and two hydrophobic (HY) groups. plos.orgnih.gov The convergence of features from both ligand- and structure-based methods confirms their importance for molecular recognition at the enzyme's active site. nih.gov In a recent study on Darunavir analogs, 2D and 3D pharmacophore models highlighted the crucial roles of hydrogen bond donors, acceptors, and hydrophobic interactions for binding to wild-type HIV-1 protease. acs.orgnih.gov
| Feature Type | Description | Role in Binding | Reference |
| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., oxygen, nitrogen) that can accept a hydrogen bond. | Forms crucial H-bonds with backbone atoms of the protease active site (e.g., Asp29, Asp30). | plos.orgnih.gov |
| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom. | Donates H-bonds to key residues in the active site, providing specificity and affinity. | plos.orgnih.gov |
| Hydrophobic (HY) | An apolar group (e.g., aromatic ring, alkyl chain). | Engages in van der Waals interactions with hydrophobic pockets of the enzyme (e.g., with Val82, Ile84). | plos.orgnih.govuzh.ch |
| Aromatic Ring (AR) | A cyclic, planar ring system with delocalized pi electrons. | Can participate in π-π stacking or hydrophobic interactions with aromatic residues like Phe53. | up.ac.za |
The development of a predictive pharmacophore model involves a rigorous statistical validation process. One successful ligand-based model (Hypothesis 1) was generated using the HypoGen algorithm and showed excellent predictive power. plos.org It was built from a training set of 33 compounds and validated against an internal test set of 14 compounds. plos.org
The statistical significance of this model was confirmed by several parameters. plos.org The high correlation coefficient (r = 0.90) indicates a strong relationship between the predicted and experimentally observed activities of the training set compounds. plos.orgnih.gov A large cost difference (56.59 bits) between the null cost and the total cost further supports the model's reliability, indicating that the probability of finding a similar correlation by chance is very low. plos.orgnih.gov Such validated models serve as effective tools for virtual screening to identify new lead compounds from large chemical databases. up.ac.zanih.gov
| Model Name | Features | Correlation (r) | RMSD | Cost Difference (bits) | Reference |
| Hypothesis 1 | 2 HBA, 2 HY | 0.90 | 0.71 | 56.59 | plos.orgnih.gov |
| Structure-Based Model | 1 HBD, 2 HBA, 2 HY | - | - | - | plos.orgnih.gov |
Molecular Dynamics Simulations to Investigate this compound–Target Protein Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For Darunavir, MD simulations have been crucial in elucidating its binding mechanics with its primary target, the HIV-1 protease. uzh.chnih.gov
Researchers have employed all-atom MD simulations to study the complexes of Darunavir with both wild-type HIV-1 protease (WT-Pr) and mutated, resistant forms (MUT-Pr). nih.gov These simulations reveal the dynamic and energetic properties that underpin the compound's potent inhibitory activity. nih.gov Studies have shown that Darunavir establishes strong interactions with the "flap" region of the protease, which is critical for its function. uzh.ch The binding mode observed in simulations can differ from static crystal structures, providing deeper insight into how Darunavir may inhibit the dimerization of HIV-1 protease. uzh.ch
The stability of the compound within the protein's binding cavity is assessed using metrics like the Root Mean Square Deviation (RMSD). In simulations, both the WT-Pr-Darunavir and MUT-Pr-Darunavir complexes reach a stable state, although the dynamics to reach this equilibrium can vary. nih.gov For instance, in one study, the RMSD for Darunavir in both wild-type and mutant complexes stabilized at approximately 0.12 ± 0.01 nm. nih.gov
Binding free energy calculations, often using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, quantify the strength of the interaction. acs.org These calculations have shown that van der Waals forces and electrostatic interactions are crucial components of the binding energy. acs.orgacs.org In studies comparing Darunavir's binding to mutant proteases, a decrease in binding energy often correlates with drug resistance. For example, the binding energy of Darunavir to certain mutant proteases was found to decrease by 0.97 to 1.35 kcal/mol, primarily due to a reduction in van der Waals interactions. acs.org This loss of favorable interaction energy helps to explain the mechanism of resistance at a molecular level. acs.org
| Simulation Parameter | Observation | Significance | Reference |
|---|---|---|---|
| Target Protein | HIV-1 Protease (Wild-Type and Mutants) | Primary target for Darunavir; mutations lead to resistance. | nih.gov |
| Key Interacting Region | Flap region of the protease | Crucial for enzyme function and inhibitor binding. | uzh.ch |
| Ligand Stability (RMSD) | Stabilizes at ~0.12 ± 0.01 nm in both WT and mutant complexes. | Indicates the compound reaches a stable conformation in the binding pocket. | nih.gov |
| Binding Free Energy (MM-PBSA) | Dominated by van der Waals and electrostatic interactions. | Quantifies the strength of the inhibitor-protein interaction. | acs.orgacs.org |
| Resistance Mechanism | Reduced binding energy in mutant complexes (e.g., loss of 6.21 to 10.47 kcal/mol in van der Waals energy). | Explains how specific mutations weaken the inhibitor's effectiveness. | acs.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule, which govern its reactivity and interactions. researchgate.netmdpi.com Such calculations have been performed for Darunavir to understand the nature of its interactions with amino acid residues in the active site of HIV-1 protease. researchgate.net
A key area of investigation is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netniscpr.res.in The energy difference between HOMO and LUMO, known as the energy gap, is an indicator of a molecule's chemical reactivity and kinetic stability. niscpr.res.in For Darunavir, analyzing the HOMO and LUMO of the inhibitor-amino acid complex helps to identify which regions of the molecule are most likely to donate or accept electrons, thus revealing the most probable sites of interaction. researchgate.net
Molecular Electrostatic Potential (MEP) surface maps are another critical output of quantum calculations. researchgate.net These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For Darunavir, MEP maps help investigate the extent and nature of electrostatic interactions within the protein's active site, which are known to be a crucial component of its binding energy. acs.orgresearchgate.net
Furthermore, Natural Bond Orbital (NBO) analysis is used to study charge transfer between the inhibitor and the protein's active site residues. researchgate.net The degree of charge transfer can be correlated with the stability of the complex, providing essential information for rational drug design. researchgate.net These quantum mechanical methods, often performed at a specific level of theory like M06-2X/6-31G(d,p), are vital for dissecting the precise electronic interplay that defines the inhibitor's potency. researchgate.net
| Computational Method | Parameter Investigated | Insight Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Molecular Geometry | Provides the optimized 3D structure for energy calculations. | researchgate.net |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | niscpr.res.in |
| Molecular Electrostatic Potential (MEP) | Electrostatic Surface Map | Visualizes charge distribution and predicts interaction sites. | researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Charge Transfer | Determines the stability of inhibitor-residue complexes. | researchgate.net |
In Silico ADME Prediction and Lead Optimization Studies for this compound
In silico models for Absorption, Distribution, Metabolism, and Excretion (ADME) are essential in modern drug discovery for predicting the pharmacokinetic profile of a compound before its synthesis. srce.hrresearchgate.net These computational tools help to reduce the number of synthesized compounds with poor ADME properties, thereby streamlining the lead optimization process. srce.hrzeclinics.com Lead optimization is the phase where a compound's properties are refined through chemical modifications to enhance its efficacy and pharmacokinetic behavior. zeclinics.com
For a compound like Darunavir, in silico ADME predictions would focus on several key physicochemical parameters. These often include lipophilicity (LogP), topological polar surface area (TPSA), solubility, and metabolic stability. srce.hracs.org For example, analysis of large datasets has shown that compounds with a TPSA below 60 Ų and a basic pKa below 8.0 are significantly less likely to be substrates for efflux pumps like P-glycoprotein (P-gp), which can limit a drug's absorption and distribution. acs.org
| ADME Parameter | Computational Prediction | Importance in Lead Optimization | Reference |
|---|---|---|---|
| Absorption | Lipophilicity (LogP), Solubility, P-gp efflux | Predicts oral bioavailability and ability to cross biological membranes. | srce.hracs.org |
| Distribution | Volume of distribution (Vd), Blood-Brain Barrier (BBB) permeability | Determines how the compound is distributed throughout the body's tissues. | researchgate.net |
| Metabolism | Metabolic stability, sites of metabolism | Predicts how quickly the compound is broken down, affecting its duration of action. | srce.hr |
| Excretion | Clearance pathways | Predicts how the compound and its metabolites are removed from the body. | srce.hr |
Molecular Target Identification and Mechanistic Elucidation of C22h30n4o5s2
Identification and Validation of C22H30N4O5S2's Primary Molecular Targets
Focus on Hepatitis C Virus (HCV) NS3/4A Helicase as a Key Target
The primary molecular target of Asunaprevir is the Hepatitis C Virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease complex. patsnap.comtga.gov.au This enzyme is crucial for the viral life cycle, as it is responsible for cleaving the HCV polyprotein into mature, functional viral proteins necessary for replication. nih.govtga.gov.audrugbank.com By inhibiting the NS3/4A protease, Asunaprevir effectively halts viral maturation and propagation. patsnap.comnih.gov
The NS3 protein possesses both a serine protease domain at its N-terminus and a helicase domain at its C-terminus. nih.govnih.gov Asunaprevir specifically targets the protease function. nih.gov Its efficacy as a direct-acting antiviral (DAA) stems from this targeted inhibition, which disrupts the viral replication cycle. patsnap.comtga.gov.au In preclinical studies, Asunaprevir demonstrated potent antiviral activity against HCV replicons of genotypes 1 and 4. nih.govasm.org
Exploration of Other Potential Cellular or Viral Targets
The selectivity of Asunaprevir for its target is a key characteristic. Studies have shown that it has no significant activity against a panel of human serine or cysteine proteases, indicating a high degree of specificity for the viral enzyme. nih.govasm.org This minimizes the potential for off-target effects on host cellular proteins. patsnap.com
Furthermore, its antiviral activity is highly specific to HCV. Asunaprevir showed no measurable activity against other RNA viruses in preclinical testing. nih.govapexbt.com While one study explored its potential to inhibit Dengue Virus (DENV) by activating host innate immunity, its primary and direct mechanism of action remains the inhibition of HCV NS3/4A protease. nih.gov Its activity against the closely related GB virus-B NS3 protease was also found to be insignificant. nih.gov
Biochemical Characterization of this compound's Inhibitory Mechanism
Enzyme Kinetic Analysis of Target Inhibition
Enzyme kinetic studies have characterized Asunaprevir as a potent, first-order competitive inhibitor of the NS3/4A protease. tga.gov.aunih.gov This classification is based on the observation that as Asunaprevir concentration increases, the apparent Michaelis constant (Km) for the substrate increases, while the maximum enzyme turnover rate (Vmax) remains unchanged. nih.govsolubilityofthings.com This indicates that Asunaprevir binds directly and reversibly to the active site of the enzyme, competing with the natural substrate. patsnap.comtga.gov.aunih.gov The inhibition is noncovalent, with the acylsulfonamide group of Asunaprevir interacting with the catalytic site of the NS3 protease. nih.govapexbt.com
Binding Affinity Determination and Thermodynamic Characterization
Asunaprevir exhibits high binding affinity to the NS3/4A protease complex, with low nanomolar inhibition constants (Ki). nih.gov This tight binding is a hallmark of its potency. The affinity, however, varies across different HCV genotypes. While no specific thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) for Asunaprevir binding are detailed in the provided results, the high affinity suggests a thermodynamically favorable interaction. The binding of other protease inhibitors to NS3/4A has been shown to be influenced by both enthalpic and entropic factors, which are affected by structural changes in the inhibitor and the enzyme's active site. osti.govresearchgate.net
| HCV Genotype/Strain | Inhibition Constant (Ki) (nM) | 50% Inhibitory Concentration (IC50) (nM) | 50% Effective Concentration (EC50) (nM) |
|---|---|---|---|
| Genotype 1a (H77) | 0.4 nih.govbiocrick.com | 0.7 - 1.8 tga.gov.autga.gov.au | 4.0 nih.govasm.org |
| Genotype 1b (J4L6S/Con1) | 0.24 nih.gov | 0.3 tga.gov.auapexbt.com | 1.2 tga.gov.au |
| Genotype 2a | - | 15 tga.gov.auapexbt.com | 230 tga.gov.au |
| Genotype 2b | - | 78 tga.gov.au | 480 (hybrid replicon) tga.gov.au |
| Genotype 3a | - | 320 tga.gov.auapexbt.com | 1162 (hybrid replicon) tga.gov.au |
| Genotype 4a | - | 1.6 tga.gov.au | 1.8 - 7.6 tga.gov.au |
| Genotype 5a | - | 1.7 apexbt.com | - |
| Genotype 6a | - | 0.9 tga.gov.auapexbt.com | - |
Structural Basis of this compound–Target Interaction
The structural basis of Asunaprevir's interaction with the HCV NS3/4A protease has been elucidated through X-ray crystallography. acs.orgacs.orgnih.gov Asunaprevir binds within the active site of the protease, making extensive contact with key catalytic residues like His57 and Asp81. nih.govacs.org A critical feature of its binding mode is the interaction of its P2* isoquinoline (B145761) moiety, which protrudes from the substrate envelope and engages with residues in the S2 binding pocket, particularly Arg155 and Asp168. nih.govacs.org
The interaction with Arg155 is significant, involving aromatic stacking. nih.govacs.org Arg155 is, in turn, stabilized by an electrostatic interaction with Asp168. acs.orgnih.gov This reliance on residues outside the immediate substrate envelope explains Asunaprevir's susceptibility to certain drug resistance mutations. nih.govacs.org For instance, the R155K mutation disrupts the interaction with Asp168, altering the local conformation and significantly reducing Asunaprevir's binding affinity. nih.govacs.org The crystal structure of the wild-type enzyme in complex with Asunaprevir is available in the Protein Data Bank under the accession code 4WF8. acs.org
Analysis of Key Residue Interactions
Asunaprevir primarily targets the NS3 protease domain of the bifunctional NS3/4A protein. semanticscholar.orgnih.gov Its mechanism of action involves competitive, non-covalent binding to the active site of the protease, thereby preventing the processing of the viral polyprotein, a crucial step for the maturation of functional viral proteins. nih.govmedchemexpress.comnih.gov
Structural studies have elucidated the key interactions between Asunaprevir and the NS3 protease domain. The inhibitor binds extensively within the active site, packing around the catalytic residues His57 and Asp81. nih.govacs.org A significant interaction occurs between the P2* isoquinoline moiety of Asunaprevir and the S2 binding pocket of the protease, where it forms stacking interactions with the catalytic residue Asp81 and the residue Arg155. nih.govacs.org The stability of this interaction with Arg155 is further supported by its electrostatic interaction with Asp168. nih.govacs.org
With regard to the specific residues Trp501, Asn556, Arg393, and Thr411, it is important to note that these are located within the C-terminal helicase domain of the NS3 protein. nih.govnih.gov The primary mechanism of Asunaprevir is the inhibition of the N-terminal protease domain. nih.govmedchemexpress.com Current scientific literature does not provide evidence of direct, significant interactions between Asunaprevir and these specific residues within the helicase domain.
| Residue | Domain | Interaction with Asunaprevir | Functional Role |
|---|---|---|---|
| His57 | Protease | Extensive packing and contact | Catalytic triad (B1167595) residue essential for protease activity |
| Asp81 | Protease | Stacking interaction with P2* isoquinoline moiety | Catalytic triad residue essential for protease activity |
| Arg155 | Protease | Stacking interaction with P2* isoquinoline moiety | Key for inhibitor binding; resistance mutation site |
| Asp168 | Protease | Stabilizes Arg155, indirectly affecting inhibitor binding | Key for inhibitor binding; resistance mutation site |
| Trp501 | Helicase | No direct interaction reported | Critical for RNA binding and helicase unwinding activity |
| Asn556 | Helicase | No direct interaction reported | Involved in helicase function |
| Arg393 | Helicase | No direct interaction reported | Involved in helicase function |
| Thr411 | Helicase | No direct interaction reported | Critical for RNA binding and helicase unwinding activity |
Conformational Changes Induced by this compound Binding
The binding of Asunaprevir to the NS3/4A protease induces notable conformational changes in the enzyme. nih.gov When compared to the unbound (apo) state of the protein, the binding of Asunaprevir leads to shifts in the protein's backbone. nih.gov A significant observed change involves the residue Asp168. In the unbound state, Asp168 is oriented away from Arg155 and instead interacts with Arg123. nih.gov However, upon Asunaprevir binding, Asp168 rotates to form two ionic interactions with Arg155, which in turn stabilizes the binding of the inhibitor's isoquinoline moiety. nih.gov These induced conformational changes are crucial for the tight binding and inhibitory activity of Asunaprevir.
Elucidation of Molecular Pathways Affected by this compound Activity
The primary molecular pathway disrupted by Asunaprevir is the HCV replication cycle. By inhibiting the NS3/4A protease, Asunaprevir prevents the cleavage of the HCV polyprotein into individual, functional non-structural proteins (NS4A, NS4B, NS5A, and NS5B). nih.govsemanticscholar.org This halt in polyprotein processing is a critical blockade, as these non-structural proteins are essential components of the viral replication complex.
Furthermore, the NS3/4A protease is known to cleave host proteins involved in the innate immune response, thereby helping the virus evade the host's defense mechanisms. nih.gov By inhibiting this viral enzyme, Asunaprevir may also contribute to the restoration of these host immune pathways, although this is a secondary effect of its primary antiviral action.
Comparative Mechanistic Studies with Other Known Inhibitors or Modulators
Asunaprevir is classified as a second-generation, linear, non-covalent, competitive NS3/4A protease inhibitor. nih.govacs.org Its mechanism can be compared to other classes of HCV protease inhibitors.
For instance, first-generation inhibitors like Telaprevir and Boceprevir are α-ketoamide derivatives that form a reversible covalent bond with the catalytic serine (Ser139) of the NS3 protease. medchemexpress.comnih.gov In contrast, Asunaprevir's interaction is non-covalent. medchemexpress.comnih.gov
Other second-generation inhibitors, such as Simeprevir, Danoprevir, and Paritaprevir, are macrocyclic compounds. acs.org These inhibitors also bind to the active site of the NS3 protease but have different structural interactions and resistance profiles compared to the linear structure of Asunaprevir. nih.gov For example, the development of resistance to Asunaprevir is often associated with mutations at residues Arg155 and Asp168 in the S2 pocket, which directly impacts the binding of its P2* isoquinoline group. nih.gov The design of macrocyclic inhibitors often aims to create more rigid structures that may have a higher barrier to resistance. nih.gov
| Inhibitor | Chemical Class | Mechanism of Inhibition | Key Interacting Residues |
|---|---|---|---|
| Asunaprevir | Linear peptidomimetic | Non-covalent, competitive | His57, Asp81, Arg155 |
| Telaprevir | α-ketoamide | Reversible covalent | Ser139 (catalytic) |
| Boceprevir | α-ketoamide | Reversible covalent | Ser139 (catalytic) |
| Simeprevir | Macrocyclic peptidomimetic | Non-covalent, competitive | Active site residues |
| Danoprevir | Macrocyclic peptidomimetic | Non-covalent, competitive | Active site residues |
| Paritaprevir | Macrocyclic peptidomimetic | Non-covalent, competitive | Active site residues |
Structure Activity Relationship Sar Studies of C22h30n4o5s2 Analogs
Influence of Linker Chain Variations on the Activity Profile of C22H30N4O5S2 Analogs
Linkers can be broadly categorized as flexible, rigid, or cleavable, each conferring distinct properties to the molecule. nih.gov Flexible linkers, often rich in glycine (B1666218) and serine, can help reduce steric hindrance and allow for optimal positioning of the active domains. nih.gov In contrast, rigid linkers, which may incorporate α-helical structures or proline-rich sequences, can serve as spacers to separate domains and minimize unfavorable interactions. nih.gov
In some diarylpyrimidine analogs, a preference for smaller or more flexible groups in the linker has been noted to enhance anti-HIV-1 activity. ijpsonline.com The design of linkers is a critical aspect of creating fusion proteins and other complex molecules, influencing stability, bioactivity, and pharmacokinetics. nih.gov
Role of Molecular Symmetry and Asymmetry in this compound Analogs' Activity
The consideration of molecular symmetry is crucial in the design of novel compounds. cardiff.ac.uk For instance, the introduction of asymmetry can lead to enantiomers with vastly different biological activities and metabolic profiles. In some research, unsymmetrical compounds were specifically designed to explore the associated biological activity. cardiff.ac.uk
The symmetry of a molecule influences many of its chemical and physical properties, including whether it has a dipole moment and its allowed spectroscopic transitions. wikipedia.orglongdom.orglongdom.org Understanding the point group symmetry of a molecule can help in predicting its bonding schemes and spectroscopic behavior. wikipedia.org
Contribution of Sulfonamide Groups and Piperazine (B1678402) Ring to Molecular Recognition
The sulfonamide and piperazine moieties are prominent features in the structure of this compound and are known to be important pharmacophores in many biologically active compounds.
The sulfonamide group is a key structural component in a wide array of therapeutic agents. mdpi.com Its ability to act as a hydrogen bond donor and acceptor allows it to participate in crucial interactions with biological targets. In some contexts, sulfonamides are known to be involved in enzyme inhibition. mdpi.com
The piperazine ring is another privileged scaffold in medicinal chemistry. Its presence can influence a compound's solubility, lipophilicity, and ability to interact with specific targets. Hybrid molecules incorporating both benzene (B151609) sulfonamide and piperazine have been synthesized and shown to possess antioxidant and enzyme inhibitory activities. nih.gov Docking studies of such hybrids have helped to correlate their structural features with their observed biological effects. nih.gov
Development of Quantitative Structure-Activity Relationships (QSAR) Models for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. imist.mamdpi.com For derivatives of this compound, QSAR models can be invaluable for predicting the activity of newly designed analogs, thereby prioritizing synthetic efforts. nih.govnih.gov
The development of a robust QSAR model involves several key steps:
Data Set Preparation : A series of compounds with known biological activities is compiled. imist.ma
Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. researchgate.net
Model Building : Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to create a mathematical model that correlates the descriptors with biological activity. imist.manih.gov
Model Validation : The predictive power of the model is rigorously assessed using techniques like cross-validation and external test sets. mdpi.com
A validated QSAR model can provide insights into which molecular properties are most influential for the desired biological effect, guiding the design of more potent compounds. mdpi.com
| QSAR Model Parameter | Description | Significance |
| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | A value closer to 1 indicates a better fit. |
| Q² (Cross-validated R²) | Assesses the robustness and internal predictive ability of the model. | A high Q² suggests the model is not overfitted. |
| R²_pred (External R²) | Evaluates the model's ability to predict the activity of an external set of compounds. | A high R²_pred indicates good external predictivity. |
Hotspot Identification and Ligand Efficiency Analysis for this compound Analogs
Identifying interaction "hotspots" on a biological target is crucial for designing effective ligands. These hotspots are regions that contribute significantly to the binding energy. Ligand efficiency (LE) is a metric used to assess the binding potency of a compound in relation to its size (typically the number of heavy atoms). core.ac.ukbibliotekanauki.pl
Ligand efficiency is a valuable tool in drug discovery, particularly in fragment-based approaches, as it helps to normalize the binding affinity of hits and identify promising starting points for optimization. core.ac.uk By focusing on fragments with high ligand efficiency, researchers can aim to develop more drug-like candidates. core.ac.uk
Another related metric is Lipophilic Ligand Efficiency (LLE), which combines potency and lipophilicity. core.ac.uk An ideal LLE for an optimized drug candidate is typically in the range of 5-7 or greater. core.ac.uk Analyzing these efficiency metrics for this compound analogs can guide the optimization process towards compounds with a better balance of properties. biorxiv.org
Advanced Research Applications and Future Perspectives of C22h30n4o5s2
C22H30N4O5S2 as a Research Probe for Target Validation Studies
Lurasidone's distinct receptor binding profile makes it an effective research probe for dissecting the roles of specific neurotransmitter systems in various physiological and pathological processes. Its high affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and 5-HT7 receptors, coupled with its partial agonism at 5-HT1A receptors, allows researchers to modulate these targets with considerable specificity. nih.govevidence-based-psychiatric-care.orgfda.gov
In target validation studies, Lurasidone can be used to investigate the therapeutic potential of modulating these receptors for conditions beyond its current clinical indications. For instance, its potent 5-HT7 receptor antagonism is being explored for its pro-cognitive effects. pbsciences.orgevidence-based-psychiatric-care.org Studies using Lurasidone in animal models of cognitive impairment can help validate the 5-HT7 receptor as a viable target for cognitive enhancement in disorders like schizophrenia and Alzheimer's disease. researchgate.net
Furthermore, recent research has highlighted Lurasidone's potential as an antiviral agent, demonstrating inhibitory activity against the Hepatitis C virus (HCV) helicase and the papain-like protease (PL-Pro) of coronaviruses. frontiersin.org It has also been identified as a potential inhibitor of the Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) by targeting the viral nucleoprotein. frontiersin.org These findings open up new avenues for using Lurasidone as a research probe to validate these viral proteins as drug targets.
A recent study developed a sensitive fluorescence quenching method using MPA-CdTe quantum dots as a "turn-off" fluorescent probe for the determination of Lurasidone in various samples, which could aid in pharmacokinetic and mechanistic studies. researchgate.netrsc.orgrsc.org
Table 1: Receptor Binding Affinity of Lurasidone
| Receptor | Affinity (Ki, nM) | Action | Reference |
| Dopamine D2 | 0.994 - 1.0 | Antagonist | researchgate.netfda.gov |
| Serotonin 5-HT2A | 0.47 - 0.5 | Antagonist | researchgate.netfda.gov |
| Serotonin 5-HT7 | 0.495 - 0.5 | Antagonist | researchgate.netfda.gov |
| Serotonin 5-HT1A | 6.4 | Partial Agonist | researchgate.net |
Rational Design of Next-Generation Piperazine-Based Chemical Probes
The piperazine (B1678402) moiety is a key structural feature of Lurasidone and many other centrally active compounds, valued for its ability to interact with various receptors and enhance aqueous solubility. researchgate.net The rational design of new piperazine-based probes builds upon the structure-activity relationships gleaned from compounds like Lurasidone. The goal is to create molecules with improved properties, such as higher target selectivity, better brain penetration, or novel mechanisms of action.
One approach involves modifying the piperazine ring and its substituents to fine-tune receptor affinities. For example, synthesizing analogs with different alkyl or aryl groups attached to the piperazine nitrogen can alter the binding to dopamine and serotonin receptors. rsc.org Computational modeling and combinatorial chemistry are often employed to explore a wide chemical space and predict the most promising candidates for synthesis and testing. nih.govacs.org
Another strategy is to use the piperazine scaffold to develop dual- or multi-target ligands. By incorporating pharmacophores for different receptors into a single molecule, researchers can create probes that modulate multiple nodes in a disease-relevant pathway simultaneously. This approach is particularly relevant for complex neuropsychiatric disorders that involve the dysregulation of several neurotransmitter systems. rsc.org
Strategies for Enhancing Target Selectivity and Potency of this compound Analogs
Enhancing the target selectivity and potency of Lurasidone analogs is a key focus of medicinal chemistry efforts. High selectivity is crucial to minimize off-target effects, while increased potency allows for lower effective doses.
Strategies to enhance selectivity and potency include:
Structure-Based Drug Design: Utilizing X-ray crystallography or cryo-electron microscopy data of target receptors, chemists can design analogs that fit more precisely into the binding pocket of the desired receptor while sterically clashing with the binding sites of off-target receptors.
Isosteric Replacement: Replacing parts of the Lurasidone molecule with bioisosteres (chemical groups with similar physical or chemical properties) can modulate potency and selectivity. For instance, replacing the benzisothiazole ring with other heterocyclic systems could alter the receptor interaction profile.
Kinetic Selectivity: Designing analogs with optimized association and dissociation rates (k-on and k-off) for the target receptor can lead to improved therapeutic profiles. A "fast-off" dissociation from the D2 receptor, for example, is thought to contribute to the atypical profile of some antipsychotics by allowing for physiological dopamine transmission. jpn.ca
Pharmacophore Modeling: Developing computational models that define the essential structural features required for binding to a specific target can guide the design of more potent and selective analogs. nih.gov
Exploration of Novel Therapeutic or Diagnostic Paradigms based on this compound's Mechanism
The unique mechanism of action of Lurasidone opens doors to novel therapeutic and diagnostic applications. Its ability to modulate multiple neurotransmitter systems suggests its potential use in a wider range of disorders characterized by imbalances in these systems.
For example, the procognitive effects attributed to its 5-HT7 antagonism could be harnessed for the treatment of cognitive deficits in various neurological and psychiatric conditions. researchgate.net Furthermore, its antidepressant properties, linked to 5-HT1A partial agonism and 5-HT7 antagonism, could be explored for new antidepressant drug development. nih.gov
The antiviral properties of Lurasidone also present an exciting opportunity for drug repurposing. frontiersin.orgfrontiersin.org Further research into its mechanism of antiviral action could lead to the development of novel antiviral therapies based on its chemical scaffold.
From a diagnostic perspective, radiolabeled versions of Lurasidone or its highly selective analogs could be developed as positron emission tomography (PET) ligands to visualize and quantify the density of D2, 5-HT2A, or 5-HT7 receptors in the living human brain. This could aid in the diagnosis of neuropsychiatric disorders and in monitoring treatment response.
Integration of this compound Research with Systems Biology Approaches
Systems biology offers a powerful framework for understanding the complex effects of drugs like Lurasidone on the intricate networks of the brain. nih.govnih.gov By integrating data from genomics, proteomics, metabolomics, and transcriptomics, researchers can move beyond a single-target view of drug action and appreciate the broader biological impact. researchgate.net
In the context of Lurasidone research, a systems biology approach can help to:
Identify novel drug targets: By analyzing the changes in gene expression and protein levels in response to Lurasidone treatment, researchers can identify new molecular players involved in its therapeutic effects. smw.ch
Uncover mechanisms of action: Network pharmacology, a component of systems biology, can be used to construct "drug-target-pathway-disease" networks to elucidate the complex mechanisms underlying both the therapeutic effects and potential adverse effects of Lurasidone. nih.gov
Discover biomarkers of treatment response: By correlating molecular profiles with clinical outcomes, systems biology can help identify biomarkers that predict which patients are most likely to respond to Lurasidone treatment. researchgate.net
Guide the development of combination therapies: Understanding the network-level effects of Lurasidone can inform the rational design of combination therapies that target multiple pathways for enhanced efficacy.
The FDA's Division of Systems Biology is actively using such approaches to evaluate the neuropsychiatric risks and mechanisms of drugs, highlighting the importance of this field in modern pharmacology. fda.gov
Development of Advanced Computational Models for Predicting this compound Analogs' Behavior
Advanced computational models are becoming indispensable tools in drug discovery and development, enabling the prediction of the pharmacological properties of new chemical entities before they are synthesized. frontiersin.orgplos.org For Lurasidone analogs, these models can predict a range of behaviors, including:
Receptor Binding Affinity and Selectivity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of Lurasidone analogs with their binding affinities for various receptors. acs.org These models can then be used to screen virtual libraries of compounds and prioritize those with the desired binding profile.
Pharmacokinetic Properties: Computational models can predict absorption, distribution, metabolism, and excretion (ADME) properties, such as blood-brain barrier permeability and metabolic stability. This helps in designing analogs with favorable pharmacokinetic profiles for CNS applications.
Potential for Off-Target Effects: By screening analogs against a panel of off-target proteins in silico, it is possible to predict potential side effects early in the drug discovery process.
Deep learning and other machine learning techniques are being increasingly used to build more accurate and predictive models. For instance, recurrent neural networks (RNNs) can be trained to generate novel molecular structures with desired multi-target activities, accelerating the design of next-generation antipsychotics. biorxiv.org
Q & A
Q. How can interdisciplinary collaboration enhance research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
